4-ethyl-4-methylcyclohexan-1-ol, Mixture of diastereomers
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Overview
Description
4-Ethyl-4-methylcyclohexan-1-ol, a mixture of diastereomers, is a versatile organic compound with a cyclohexane ring substituted with ethyl and methyl groups at the fourth carbon and a hydroxyl group at the first carbon. This compound is of significant interest in various fields due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4-methylcyclohexan-1-ol typically involves the hydrogenation of corresponding aromatic compounds or the Grignard reaction. One common method is the hydrogenation of 4-ethyl-4-methylphenol using a palladium catalyst under high pressure and temperature conditions. Another approach is the Grignard reaction, where 4-ethyl-4-methylcyclohexanone reacts with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of 4-ethyl-4-methylcyclohexan-1-ol may involve continuous flow reactors to optimize reaction conditions and yield. Catalytic hydrogenation processes are often employed, utilizing robust catalysts such as palladium on carbon (Pd/C) or nickel catalysts to ensure efficient conversion and high purity of the final product.
Types of Reactions:
Oxidation: 4-Ethyl-4-methylcyclohexan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: SOCl₂ in pyridine, phosphorus tribromide (PBr₃).
Major Products:
Oxidation: 4-Ethyl-4-methylcyclohexanone, 4-ethyl-4-methylcyclohexanoic acid.
Reduction: 4-Ethyl-4-methylcyclohexane.
Substitution: 4-Ethyl-4-methylcyclohexyl chloride, 4-ethyl-4-methylcyclohexyl bromide.
Scientific Research Applications
4-Ethyl-4-methylcyclohexan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound finds applications in the manufacture of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
4-Methylcyclohexanol: Lacks the ethyl group, resulting in different reactivity and physical properties.
4-Ethylcyclohexanol: Lacks the methyl group, leading to variations in steric effects and chemical behavior.
Cyclohexanol: The parent compound without any alkyl substitutions, showing distinct reactivity patterns.
Uniqueness: 4-Ethyl-4-methylcyclohexan-1-ol is unique due to the presence of both ethyl and methyl groups, which introduce steric hindrance and influence its reactivity and interaction with other molecules. This dual substitution pattern makes it a valuable compound for studying steric effects in chemical reactions and for developing specialized industrial applications.
Properties
IUPAC Name |
4-ethyl-4-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-9(2)6-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAAJXJOFHREBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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